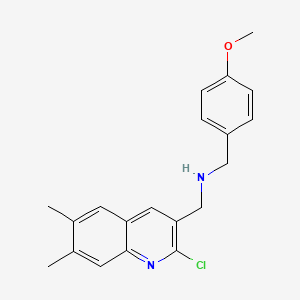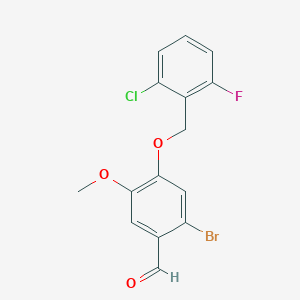
2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is a complex organic compound that features a benzaldehyde core substituted with bromine, chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves multiple steps, starting with the preparation of the benzaldehyde core. The key steps include:
Bromination: Introduction of a bromine atom to the benzaldehyde ring.
Methoxylation: Addition of a methoxy group to the benzaldehyde ring.
Chlorination and Fluorination: Introduction of chlorine and fluorine atoms to the benzyl group.
Coupling Reaction: Formation of the final compound through a coupling reaction between the benzaldehyde core and the substituted benzyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzoic acid.
Reduction: Formation of 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Pathways: Affecting cellular pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluorobenzaldehyde
- 2-Chloro-4-fluorobenzaldehyde
- 4-Methoxybenzaldehyde
Uniqueness
2-Bromo-4-((2-chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C15H11BrClFO3 |
|---|---|
Molecular Weight |
373.60 g/mol |
IUPAC Name |
2-bromo-4-[(2-chloro-6-fluorophenyl)methoxy]-5-methoxybenzaldehyde |
InChI |
InChI=1S/C15H11BrClFO3/c1-20-14-5-9(7-19)11(16)6-15(14)21-8-10-12(17)3-2-4-13(10)18/h2-7H,8H2,1H3 |
InChI Key |
MDVJEDNJLQPSBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


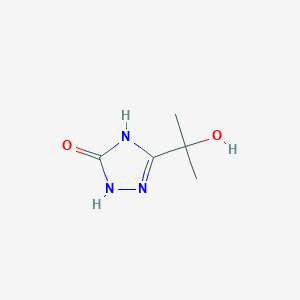
![3-((3-Ethoxypropyl)amino)-4-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12993407.png)
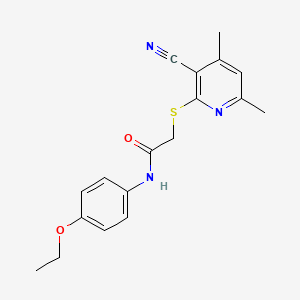
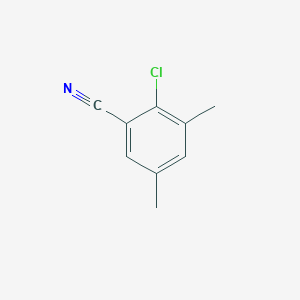
![2-(Imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B12993416.png)
![6-(Difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12993422.png)
![Methyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12993432.png)

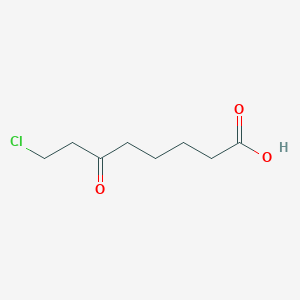
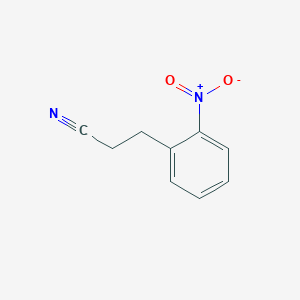
![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)butan-1-ol](/img/structure/B12993470.png)
![5-(tert-Butyl) 6-methyl (S)-2-iodo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B12993472.png)
![3'-Cyclopropyl-1',1'-difluoro-spiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]](/img/structure/B12993476.png)
